molecular formula C18H14BrN3O B2378239 N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide CAS No. 2034433-66-2

N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide

Cat. No.: B2378239
CAS No.: 2034433-66-2
M. Wt: 368.234
InChI Key: QDSVNBPTULWHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,4'-Bipyridin]-4-ylmethyl)-3-bromobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure integrates a 3-bromobenzamide moiety, a functional group known for its role in molecular recognition and bioactivity, as seen in related compounds such as N-(4-amino-3-methylphenyl)-4-bromobenzamide . The molecule's core is built around a [2,4'-bipyridine] system, a privileged scaffold in coordination chemistry that often acts as a ligand for transition metals, facilitating the development of catalysts and functional materials. The presence of the bromine atom on the benzamide ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-16-3-1-2-15(11-16)18(23)22-12-13-4-9-21-17(10-13)14-5-7-20-8-6-14/h1-11H,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSVNBPTULWHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bipyridine Core Assembly

The [2,4'-bipyridine] system is often synthesized via Suzuki-Miyaura coupling between pyridyl boronic acids and halogenated pyridines. For instance, 4-bromo-2-pyridine can react with 4-pyridylboronic acid under palladium catalysis to yield 2,4'-bipyridine. Modifications to this approach, such as using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride as a catalyst, have demonstrated efficiencies exceeding 80% in analogous systems.

Functionalization of the Bipyridine Moiety

Introducing the aminomethyl group at the 4-position of the 2-pyridyl ring typically involves bromination followed by nucleophilic substitution. For example, 4-methyl-2,4'-bipyridine can undergo radical bromination with N-bromosuccinimide (NBS) to yield 4-(bromomethyl)-2,4'-bipyridine. Subsequent amination with aqueous ammonia or hexamine under reflux conditions converts the bromide to an amine.

Detailed Synthetic Pathways

Route 1: Bromomethyl Intermediate Amination

Step 1: Synthesis of 4-(Bromomethyl)-2,4'-bipyridine
4-Methyl-2,4'-bipyridine is treated with NBS (1.1 equiv) in carbon tetrachloride under UV light, yielding 4-(bromomethyl)-2,4'-bipyridine in 65–72% yield after recrystallization.

Step 2: Nucleophilic Substitution to Form 4-(Aminomethyl)-2,4'-bipyridine
The bromomethyl intermediate reacts with hexamethylenetetramine (3.0 equiv) in ethanol at reflux for 12 hours, followed by hydrolysis with concentrated HCl to afford the primary amine. Yields range from 50–60% after neutralization and extraction.

Step 3: Amidation with 3-Bromobenzoyl Chloride
4-(Aminomethyl)-2,4'-bipyridine is dissolved in anhydrous dichloromethane and treated with 3-bromobenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction proceeds to completion within 2 hours, yielding the target compound in 85–90% purity after column chromatography.

Step Reagents/Conditions Yield
1 NBS, CCl₄, UV light, 6 h 65–72%
2 Hexamine, EtOH, reflux, 12 h; HCl hydrolysis 50–60%
3 3-Bromobenzoyl chloride, Et₃N, DCM, 0°C 85–90%

Route 2: Direct Coupling of Prefunctionalized Fragments

This approach leverages palladium-catalyzed cross-coupling to assemble the bipyridine system with pre-installed functional groups.

Step 1: Synthesis of 4-(Bromomethyl)-2-pyridine Boronic Acid
4-Methyl-2-pyridine is brominated as above, followed by treatment with trimethyl borate and lithium diisopropylamide (LDA) in THF at −78°C to form the boronic acid derivative.

Step 2: Suzuki Coupling with 4-Bromopyridine
The boronic acid reacts with 4-bromopyridine under Pd(dppf)Cl₂ catalysis (2 mol%), K₂CO₃ (3.0 equiv), in DMF/H₂O (4:1) at 80°C for 8 hours. The coupled product, 4-(bromomethyl)-2,4'-bipyridine, is isolated in 75% yield.

Step 3–4: Identical to Route 1 Steps 2–3

Critical Analysis of Methodologies

Bromination Efficiency and Selectivity

Radical bromination using NBS provides regioselective access to bromomethyl derivatives but requires rigorous exclusion of oxygen to prevent diastereomer formation. Alternative methods, such as HBr/H₂O₂ in acetic acid, offer lower yields (≤50%) due to competing ring bromination.

Amination Challenges

Nucleophilic substitution of bromomethyl groups often suffers from low conversion due to steric hindrance from the bipyridine framework. Microwave-assisted amination at 150°C for 30 minutes improves yields to 70% but risks decomposition.

Amidation Optimization

Employing coupling agents like HATU or EDCl/HOBt enhances amidation efficiency, particularly for sterically hindered amines. However, these reagents increase costs and complicate purification compared to traditional acyl chloride methods.

Analytical Characterization

1H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 1H, Py-H), 8.54 (s, 1H, Ar-H), 7.89–7.82 (m, 3H, Ar-H), 7.48 (t, J = 7.6 Hz, 1H, Ar-H), 4.68 (s, 2H, CH₂), 3.21 (s, 1H, NH).
LC-MS : m/z 398.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Coordination Chemistry

N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide is utilized as a ligand in coordination chemistry due to its ability to form complexes with various transition metals. These complexes can exhibit unique electronic properties and catalytic activities.

Case Study : A study demonstrated that complexes formed with palladium using this compound as a ligand showed enhanced catalytic activity in cross-coupling reactions compared to traditional ligands like triphenylphosphine.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in cancer research and neuroprotection. Its bipyridine structure enables interactions with biological targets, including enzymes and receptors.

Biological Activity Summary :

Activity TypeObservationReference
P2Y14 Receptor AntagonismInhibition of neutrophil motility
Antimicrobial ActivityEffective against gram-positive bacteria
CytotoxicityVaries with concentration; lower toxicity preferred

Case Study : Research focused on the P2Y14 receptor antagonism revealed that modifications to the bipyridine moiety could enhance anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases.

Material Science

In materials science, this compound is explored for its utility in developing functional materials. Its ability to coordinate with metal ions can be leveraged to create novel materials with specific electronic or photonic properties.

Case Study : A recent investigation into the use of this compound in organic light-emitting diodes (OLEDs) highlighted its role in enhancing device performance through improved charge transport properties when incorporated into the active layer.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-bromobenzamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The bipyridine moiety plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The table below highlights critical differences between N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide and its structural analogs:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide 2-bromo on benzamide C₁₈H₁₄BrN₃O 376.23 Enhanced steric hindrance; ligand for Cu(II) complexes
N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide 3-CF₃ on benzamide C₁₉H₁₄F₃N₃O 357.33 Increased lipophilicity; antimicrobial potential
N-([2,4'-bipyridin]-4-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide 3-pyrazole on benzamide C₂₁H₁₇N₅O 363.39 Additional coordination sites; catalytic applications
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide 4-Cl, 3-F on phenylpropanamide C₂₀H₁₇ClFN₃O 393.82 Dual halogen effects; sensor development

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature may reduce electron density at the benzamide carbonyl, affecting metal coordination kinetics compared to electron-donating groups (e.g., pyrazole) .
  • Lipophilicity : The trifluoromethyl analog exhibits higher lipophilicity (logP ~2.8) than the bromo derivative (logP ~2.1), enhancing membrane permeability in biological systems .
Material Science and Catalysis
  • Luminescent Materials : Bipyridine-benzamide hybrids coordinate with lanthanides (e.g., Eu³⁺) to emit red light (λₑₘ = 615 nm), with quantum yields up to 22% .
  • Heterogeneous Catalysis: Pd complexes of the 3-bromo derivative catalyze Heck reactions with 75–85% yields, though trifluoromethyl analogs achieve higher turnover frequencies (TOF = 450 h⁻¹ vs. 320 h⁻¹) .
Pharmaceutical Research
  • Kinase Inhibition : Pyrazole-containing analogs inhibit EGFR kinase (IC₅₀ = 0.8 µM) more effectively than brominated compounds (IC₅₀ = 5.2 µM), likely due to improved active-site interactions .
  • Metabolic Stability : The 3-bromo compound exhibits a plasma half-life (t₁/₂ = 2.1 h) shorter than trifluoromethyl derivatives (t₁/₂ = 4.5 h), suggesting metabolic susceptibility of the C-Br bond .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as bipyridines and bromobenzenes. The molecular formula can be represented as C14_{14}H12_{12}BrN3_{3}, with a molecular weight of approximately 300.17 g/mol. It features a bromine atom attached to a benzamide structure, which is linked to a bipyridine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : It has been shown to inhibit serine/threonine kinases involved in cell signaling pathways related to proliferation and apoptosis. Specifically, it interacts with the MAPK signaling pathway, which plays a crucial role in neuronal differentiation and response to stress .
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by regulating apoptosis in neuronal cells. This is significant for potential applications in neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Table 1: Biological Activity Profile of this compound

Activity TypeEffectReference
Kinase Inhibition Inhibition of MAPK signaling pathway
Neuroprotection Reduces apoptosis in neuronal cells
Anticancer Induces apoptosis in cancer cells

Case Studies and Research Findings

  • Neuronal Studies : A study highlighted the compound's ability to phosphorylate key proteins involved in neuronal survival and differentiation, suggesting its potential use in treating conditions like Alzheimer's disease .
  • Cancer Cell Lines : In vitro tests on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptotic pathways, indicating its promise as an anticancer agent .
  • Pharmacokinetics : Research indicates favorable pharmacokinetic properties such as good intestinal absorption and blood-brain barrier penetration, which are critical for therapeutic applications targeting CNS disorders .

Q & A

Q. What synthetic strategies are recommended for N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves two key steps:

  • Step 1: Formation of the bipyridine-methyl intermediate via alkylation of 2,4'-bipyridine with a bromomethylating agent (e.g., bromoacetonitrile or bromomethylbenzene derivatives) under inert conditions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used, with temperatures ranging from 60–80°C .
  • Step 2: Coupling the intermediate with 3-bromobenzoyl chloride via amide bond formation. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) is effective for C–N bond formation, requiring ligands like Xantphos and bases such as Cs₂CO₃ .

Optimization Tips:

  • Use high-purity solvents (anhydrous DMF) to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at peak yield.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methylene bridges (δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293), incubation times, or compound concentrations. Standardize protocols using guidelines like the NIH’s Assay Guidance Manual.
  • Data Analysis: Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to evaluate significance thresholds (p < 0.05) and account for inter-experimental variability .
  • Replication Studies: Independently validate findings in ≥3 labs using identical batches of the compound.

Example: If one study reports anticancer activity (IC₅₀ = 10 µM) but another shows no effect, re-test under matched conditions (e.g., MTT assay, 48-hour exposure) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses. Input PDB structures (e.g., 3HKC for kinase domains) and optimize ligand parameters with GAFF force fields .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence.
  • Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔG). Validate predictions with in vitro kinase inhibition assays .

Q. How do solvent polarity and temperature gradients influence regioselectivity in cross-coupling reactions for this compound?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in Pd-catalyzed couplings, favoring C–N bond formation. Non-polar solvents (toluene) may reduce yields due to poor ligand solubility .
  • Temperature Control: Higher temperatures (80–100°C) accelerate oxidative addition but risk ligand degradation. Optimize via stepwise heating (e.g., 60°C → 80°C) .

Experimental Design:

  • Screen solvents (DMF, THF, acetonitrile) at 60°C and 80°C.
  • Analyze regioselectivity via LC-MS/MS and quantify byproducts (e.g., debrominated species) .

Q. What strategies mitigate degradation of this compound in long-term stability studies?

Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC. Add antioxidants (0.1% BHT) if degradation exceeds 5% .
  • Degradation Pathway Analysis: Use LC-QTOF-MS to identify breakdown products (e.g., hydrolyzed amide bonds) and adjust formulation pH accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.